Carbon-13C tetrabromide
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Overview
Description
Carbon-13C tetrabromide, also known as tetrabromomethane-13C, is a bromide of carbon where the carbon atom is isotopically enriched with carbon-13. This compound is represented by the chemical formula 13CBr4. It is a heavy halogenated organic compound known for its unique properties, such as the ability to selectively label molecules with carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-13C tetrabromide can be synthesized through the bromination of carbon-13 enriched methane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pressure to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale bromination of carbon-13 enriched methane. The process is carried out in a reactor where methane is exposed to bromine gas under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbon-13C tetrabromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Addition Reactions: It can add to unsaturated compounds such as alkenes and alkynes.
Common Reagents and Conditions
Triphenylphosphine: Used in the Appel reaction to convert alcohols to alkyl bromides.
Base Catalysts: Used in substitution reactions to facilitate the replacement of bromine atoms.
Major Products Formed
Alkyl Bromides: Formed in the Appel reaction.
Terminal Alkynes: Formed in the Corey–Fuchs reaction when aldehydes are converted.
Scientific Research Applications
Carbon-13C tetrabromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent
Properties
IUPAC Name |
tetrabromo(113C)methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr4/c2-1(3,4)5/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGFYREWKUQJT-OUBTZVSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(Br)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](Br)(Br)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482569 |
Source
|
Record name | Carbon-13C tetrabromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-79-0 |
Source
|
Record name | Carbon-13C tetrabromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72802-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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